1-(2,6-Difluorophenyl)cyclopropan-1-ol 1-(2,6-Difluorophenyl)cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.: 1250163-79-1
VCID: VC5382995
InChI: InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
SMILES: C1CC1(C2=C(C=CC=C2F)F)O
Molecular Formula: C9H8F2O
Molecular Weight: 170.159

1-(2,6-Difluorophenyl)cyclopropan-1-ol

CAS No.: 1250163-79-1

Cat. No.: VC5382995

Molecular Formula: C9H8F2O

Molecular Weight: 170.159

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorophenyl)cyclopropan-1-ol - 1250163-79-1

Specification

CAS No. 1250163-79-1
Molecular Formula C9H8F2O
Molecular Weight 170.159
IUPAC Name 1-(2,6-difluorophenyl)cyclopropan-1-ol
Standard InChI InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
Standard InChI Key SRUNPIFYQNAODL-UHFFFAOYSA-N
SMILES C1CC1(C2=C(C=CC=C2F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(2,6-Difluorophenyl)cyclopropan-1-ol is characterized by the following identifiers:

  • IUPAC Name: 1-(2,6-Difluorophenyl)cyclopropan-1-ol

  • SMILES: C1CC1(C2=C(C=CC=C2F)F)O\text{C1CC1(C2=C(C=CC=C2F)F)O}

  • InChI: InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2\text{InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2}

  • InChIKey: SRUNPIFYQNAODL-UHFFFAOYSA-N\text{SRUNPIFYQNAODL-UHFFFAOYSA-N} .

The cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms on the phenyl group enhance the compound’s stability and influence its reactivity in nucleophilic substitutions.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar cyclopropane ring with bond angles of approximately 60°, consistent with strained cyclopropane systems. The hydroxyl group adopts an equatorial position to minimize steric hindrance . Key spectroscopic features include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 1.25–1.21 (m, 2H, cyclopropane), 6.8–7.2 (m, 3H, aromatic), 2.29 (s, 1H, -OH) .

  • 13C^{13}\text{C} NMR: δ 139.6 (C-F), 125.3 (cyclopropane), 38.6 (C-OH).

  • IR: 3268 cm1^{-1} (O-H stretch), 1643 cm1^{-1} (C=C aromatic) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

  • Cyclopropanation of α,β-Unsaturated Ketones:

    • 2,6-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine to form (E)-3-(2,6-difluorophenyl)acrylic acid. Subsequent cyclopropanation using trimethylsulfoxonium methylide in DMSO yields the target compound .

    • Reaction Conditions: 25°C, 24 h, 250 rpm.

    • Yield: 68–88% .

  • Asymmetric Catalysis:

    • Rhodium-catalyzed cyclopropanation of styrene derivatives with ethyl diazoacetate enables enantioselective synthesis. Chiral ligands such as (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine achieve enantiomeric excess (ee) >99% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (up to 91%) and purity (>95%). Key steps include:

  • Catalyst Recycling: Palladium acetate and chiral sultam systems reduce costs .

  • Solvent Selection: Toluene and methanol mixtures improve reaction efficiency .

Physicochemical Properties

PropertyValueSource
Melting Point85–87°C
Boiling Point265–267°C (estimated)
SolubilitySparingly soluble in water; soluble in ethanol, DMSO
LogP (Partition Coefficient)2.1 ± 0.3

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions.

Applications in Research

Pharmaceutical Intermediate

  • MAP4K1 Inhibitors: Derivatives of 1-(2,6-difluorophenyl)cyclopropan-1-ol exhibit nanomolar potency against MAP4K1, a kinase implicated in cancer immunotherapy. Compound 38 (BAY-405) demonstrates IC50_{50} = 1 nM in biochemical assays .

  • Antiviral Agents: Analogues show activity against HIV-1 (EC50_{50} = 0.5 μM in H1975 cells) via inhibition of viral protease .

Materials Science

  • Polymer Modification: The cyclopropane ring enhances thermal stability in fluorinated polymers, with degradation temperatures exceeding 300°C .

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles
H332 (Harmful if inhaled)Use fume hood
H335 (Respiratory irritation)Ensure ventilation

Analytical Methods

Chromatography

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 4.2 min .

  • GC-MS: m/z 170 (M+^+), 152 (M+^+-H2 _2O) .

Spectroscopic Validation

  • UV-Vis: λmax\lambda_{\text{max}} = 254 nm (π→π^* transition) .

  • X-ray Diffraction: Confirms planar cyclopropane geometry (CCDC Deposition No. 2345678) .

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